molecular formula C15H16N4O2 B2985969 1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 685135-60-8

1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B2985969
CAS No.: 685135-60-8
M. Wt: 284.319
InChI Key: LNUHYKSIZHPRHU-UHFFFAOYSA-N
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Description

1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold comprising a triazole and pyrimidine ring. The compound features a 3-methoxyphenyl substituent at position 7, a methyl group at position 5, and an acetyl group (ethanone) at position 4.

Properties

IUPAC Name

1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-13(10(2)20)14(19-15(18-9)16-8-17-19)11-5-4-6-12(7-11)21-3/h4-8,14H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUHYKSIZHPRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326088
Record name 1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685135-60-8
Record name 1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multicomponent reactions (MCRs). One common method is the condensation of 3-amino-1,2,4-triazole, acetone, and 3-methoxybenzaldehyde under acidic conditions. This reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, leading to the formation of the triazolopyrimidine core through a tandem reaction mechanism .

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolopyrimidine core allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Properties/Applications References
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 3-Fluorophenyl (7) Neonatal Fc receptor (FcRn) binding; chiral separation via SFC
1-[7-(3,5-Difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 3,5-Difluorophenyl (7) Enhanced FcRn affinity; synthesized via microwave-assisted methods (34% yield)
1-[5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 5,7-Dimethyl; 2-phenyl Structural rigidity; commercial availability (CAS 895360-72-2)
1-{7-[3-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone 3-Benzyloxyphenyl (7) Increased hydrophobicity (XLogP=3.4); antimicrobial potential
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-Hydroxy; 2-trifluoromethyl Acidic hydroxyl group; potential for hydrogen bonding

Physicochemical Properties

  • Solubility : The 3-methoxy group enhances water solubility compared to halogenated derivatives (e.g., logP of 3-methoxyphenyl analog ≈ 2.8 vs. 3.4 for benzyloxy derivatives) .
  • Thermal Stability : Triazolopyrimidines with methyl or acetyl groups (e.g., 5,7-dimethyl derivatives) exhibit high thermal stability (>200°C), critical for formulation .

Key Research Findings and Challenges

Chiral Resolution : Fluorinated analogs require chiral chromatography for enantiomer separation (e.g., Chiralpak AD phase), whereas methoxy derivatives may exhibit lower stereochemical complexity .

Toxicity of Additives : Piperidine-based catalysts, though efficient, face regulatory restrictions due to neurotoxicity, necessitating alternatives like TMDP .

Synthetic Yields : Microwave methods improve yields for halogenated analogs (34–53%) but are less effective for bulkier substituents (e.g., benzyloxy groups: 28–33%) .

Biological Activity

1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

  • Molecular Formula : C15H16N4O3
  • Molecular Weight : 300.31254 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds against Candida species, certain derivatives showed comparable efficacy to standard antifungal agents like ketoconazole .

Table 1: Antimicrobial Efficacy Against Candida Species

CompoundMinimum Inhibitory Concentration (MIC)
Ketoconazole0.5 µg/mL
Triazolo derivative A0.5 µg/mL
Triazolo derivative B1.0 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells.

Case Study: Cytotoxicity on MCF-7 Cells
In a recent study, the compound exhibited an IC50 value of approximately 10510^{-5} µg/mL against MCF-7 cells, indicating potent anticancer activity compared to conventional treatments .

3. Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes linked to cancer progression and microbial resistance. Specifically, it has been reported to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are crucial in cancer metastasis and drug resistance mechanisms.

Table 2: Enzyme Inhibition Potency

EnzymeInhibition Percentage (%)
h-TNAP75%
h-IAP65%

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation in cancer cells. The activation of oxidative stress pathways leading to cell death has been a noted effect in treated cell lines .

Q & A

Basic Question: What are the most reliable synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives, and how do they apply to this compound?

Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine scaffolds typically involves multicomponent reactions (MCRs) using aldehydes, 3-amino-1,2,4-triazole, and β-ketoesters. For this compound, the 3-methoxyphenyl substituent is introduced via a condensation reaction. Key steps include:

  • Catalyst Selection : TMDP (trimethylenedipiperidine) is preferred as a dual solvent-catalyst (10 mol%) in ethanol/water (1:1 v/v) under reflux, achieving yields >90% .
  • Reaction Monitoring : TLC (silica gel SIL G/UV 254 plates) is used to track reaction progress.
  • Purification : Recrystallization from ethanol at 50°C yields pure products (>92%) .
    Data Table :
CatalystSolvent SystemYield (%)Purity (%)
TMDPEthanol/Water92>95
TMDPMolten State92>95

Advanced Question: How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed for derivatives like this compound?

Methodological Answer:
Regioselectivity in dihydrotriazolopyrimidines is influenced by reaction conditions. For example:

  • Acidic vs. Ionic Conditions : Acidic conditions favor 5-methyl-7-phenyl isomers, while ionic environments promote 7-methyl-5-phenyl analogs .
  • Substituent Effects : Electron-donating groups (e.g., 3-methoxyphenyl) stabilize intermediates via resonance, directing substitution at the 7-position .
    Contradiction Analysis : Conflicting regiochemical outcomes in similar scaffolds (e.g., 2-amino vs. 5-amino isomers) suggest solvent polarity and catalyst choice (e.g., TMDP vs. piperidine) critically impact selectivity .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify proton environments (e.g., methyl groups at δ 2.37 ppm, aromatic protons at δ 6.37–7.10 ppm) and carbon signals (e.g., carbonyl at ~170 ppm) .
  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • Mass Spectrometry : ESI-MS (e.g., [M+H]+^+ at m/z 335–373) validates molecular weight .

Advanced Question: How do solvent-catalyst systems influence reaction efficiency and scalability for this compound?

Methodological Answer:

  • Molten TMDP : Acts as both solvent and catalyst, reducing reaction time (65°C, 3–4 hrs) and enabling solvent-free conditions. However, toxicity requires strict handling protocols .
  • Ethanol/Water System : Eco-friendly but slower (reflux, 6–8 hrs). TMDP recovery (>95%) via rotary evaporation allows reuse without purification .
    Data Contradiction : While molten TMDP offers faster kinetics, water/ethanol systems are safer for large-scale synthesis despite lower throughput .

Basic Question: What substituent effects are critical for modulating the compound’s physicochemical properties?

Methodological Answer:

  • 3-Methoxyphenyl Group : Enhances solubility in polar solvents (e.g., ethanol) and stabilizes the dihydro-pyrimidine ring via π-π stacking .
  • Methyl Group at Position 5 : Increases steric hindrance, reducing reactivity at the 6-position .
    Data Table :
SubstituentPositionEffect on Solubility (mg/mL)Melting Point (°C)
3-OCH3_3725.8 (Ethanol)225–227
4-Cl718.2 (Ethanol)210–212

Advanced Question: How can data contradictions in biological activity studies be resolved for triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Targeted Assays : Use enzyme-specific assays (e.g., CK1δ inhibition) to isolate mechanisms from broad-spectrum cytotoxicity .
  • Structural Analogues : Compare with 5-phenoxy-triazolo[1,5-a][1,3,5]triazines to distinguish scaffold-specific vs. substituent-driven effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with residues like Phe45 or Leu135, resolving discrepancies in IC50_{50} values .

Basic Question: What are the optimal conditions for recrystallizing this compound?

Methodological Answer:

  • Solvent Choice : Ethanol (50°C) achieves high purity (>95%) due to temperature-dependent solubility .
  • Cooling Rate : Gradual cooling (0.5°C/min) minimizes inclusion of impurities.
  • Yield Optimization : Add water dropwise to the ethanol solution to induce supersaturation without precipitation .

Advanced Question: How can synthetic byproducts be identified and mitigated during scale-up?

Methodological Answer:

  • HPLC-MS Analysis : Detects minor byproducts (e.g., oxidized ethynyl groups or ring-opened intermediates) .
  • Process Optimization : Reduce TMDP loading to 5 mol% and increase stirring rate (500 rpm) to suppress side reactions .
  • In Situ IR : Monitors carbonyl stretching (1700–1750 cm1^{-1}) to detect premature cyclization .

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